

Application Notes & Protocols: 5-(Phenylethynyl)thiophene-2-carbaldehyde in Organic Synthesis

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Compound of Interest

Compound Name: 5-(Phenylethynyl)thiophene-2-carbaldehyde

Cat. No.: B095784

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Introduction: A Versatile Heteroaromatic Building Block

5-(Phenylethynyl)thiophene-2-carbaldehyde is a bifunctional organic compound that has emerged as a pivotal intermediate in the synthesis of advanced functional materials and complex molecular architectures.^{[1][2]} Its structure is characterized by a central thiophene ring, a π -conjugated system extended by a phenylethynyl group at the 5-position, and a highly reactive carbaldehyde (aldehyde) group at the 2-position. This unique combination of functionalities makes it a valuable precursor for creating conjugated polymers, small molecule semiconductors, and sophisticated chromophores for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).^{[1][2][3]}

The aldehyde group serves as a versatile handle for a variety of classical organic transformations, including condensation, nucleophilic addition, and Wittig-type reactions, allowing for the facile introduction of further functionalities and the extension of the conjugated backbone.^{[1][4]} Simultaneously, the phenylethynyl-thiophene core provides a rigid, planar, and electron-rich scaffold that is conducive to efficient charge transport and desirable photophysical properties.^[1] This guide provides an in-depth exploration of the synthesis and key synthetic applications of **5-(phenylethynyl)thiophene-2-carbaldehyde**, complete with detailed protocols

and mechanistic insights for researchers in organic synthesis, materials science, and drug development.

Physicochemical Properties and Handling

A summary of the key properties of **5-(phenylethynyl)thiophene-2-carbaldehyde** is presented below.

Property	Value	Reference(s)
CAS Number	17257-10-2	[1][5][6][7][8]
Molecular Formula	C ₁₃ H ₈ OS	[1][5][6][7]
Molecular Weight	212.27 g/mol	[1][5][6][7]
Appearance	Yellow crystalline solid	[3][9]
Boiling Point	388.6 °C at 760 mmHg	[1][2]
Solubility	Soluble in common organic solvents (alcohols, ethers, ketones); poor solubility in water.	[3][9]
Storage	Store at 2-8°C under an inert atmosphere, protected from light.	[1][2]

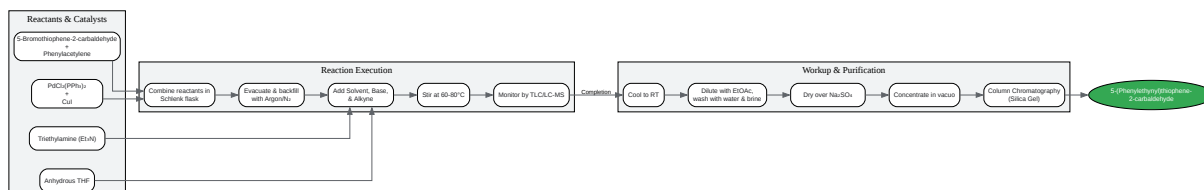
Due to its chemical nature, standard laboratory safety protocols should be followed. It is recommended to use personal protective equipment such as gloves and safety glasses and to handle the compound in a well-ventilated fume hood.[3][9]

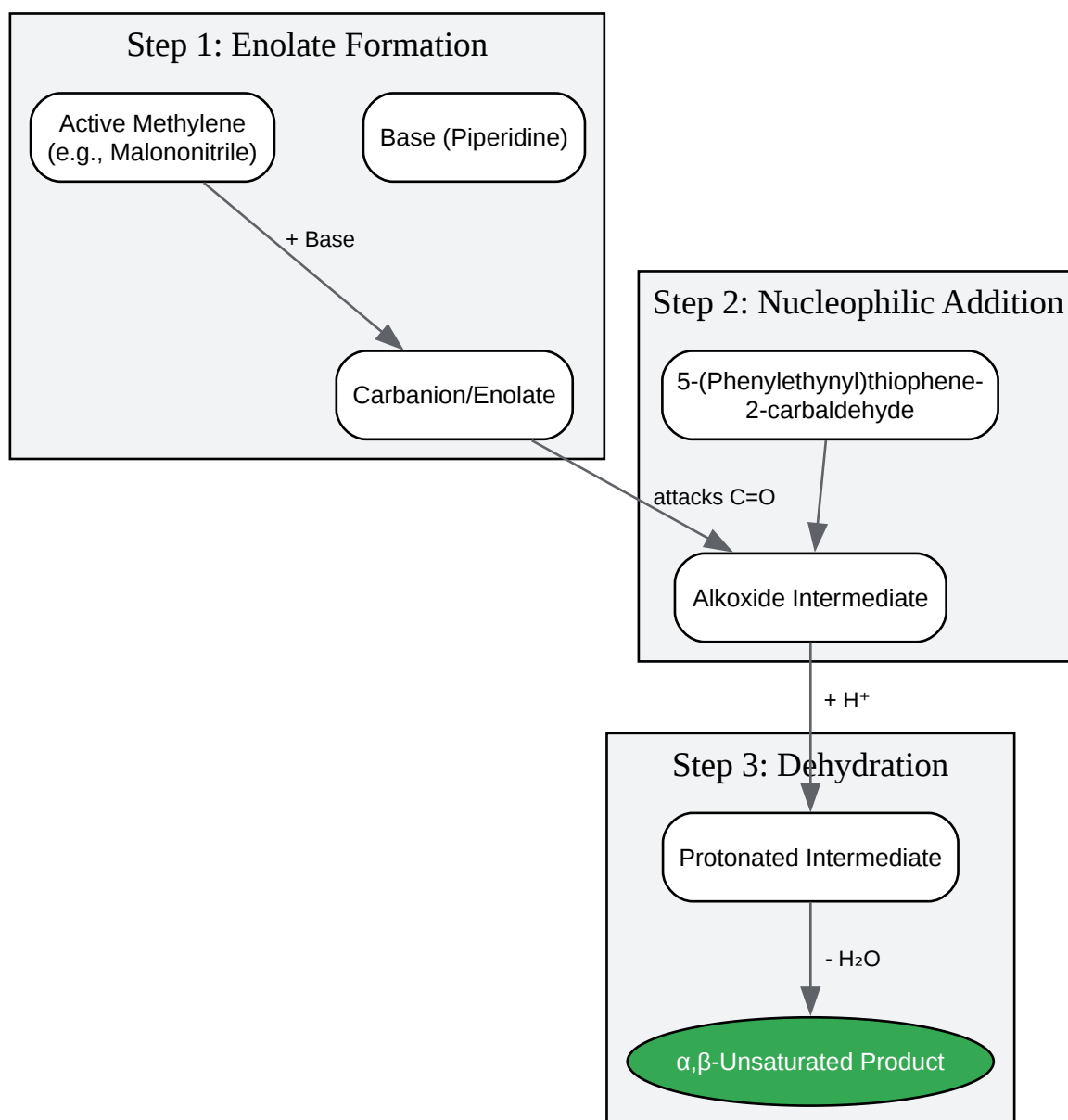
Core Synthesis: Sonogashira Cross-Coupling

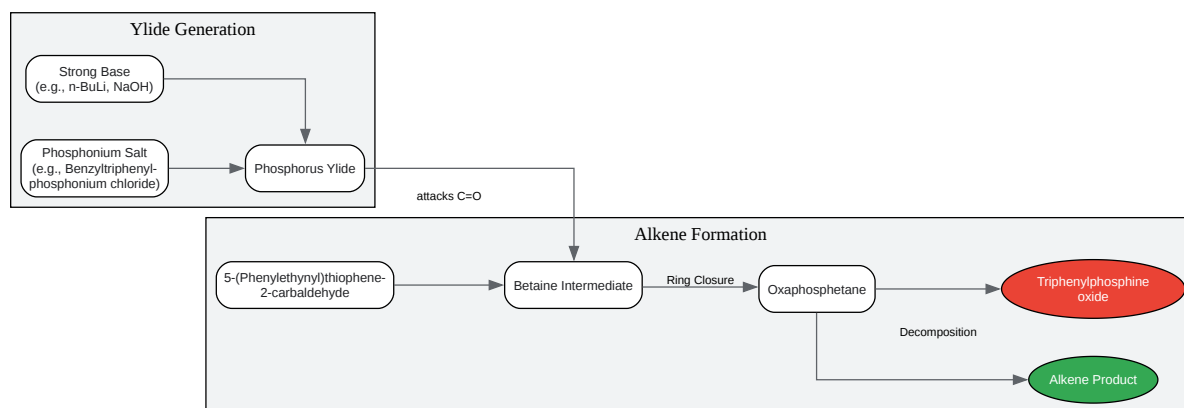
The most direct and widely employed method for the synthesis of **5-(phenylethynyl)thiophene-2-carbaldehyde** is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (5-bromothiophene-2-carbaldehyde).[10][11] The reaction is co-catalyzed by

palladium and copper(I) complexes and requires a base to facilitate the formation of the copper(I) acetylide intermediate.[\[11\]](#)[\[12\]](#)

The choice of a bromo-substituted thiophene is a balance of reactivity and accessibility. While iodo-substituted thiophenes exhibit higher reactivity due to the lower C-I bond dissociation energy, bromo-derivatives are often more cost-effective and sufficiently reactive for this transformation.[\[10\]](#)







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